molecular formula C29H26FN7O B560036 ITI214 free base CAS No. 1160521-50-5

ITI214 free base

Número de catálogo B560036
Número CAS: 1160521-50-5
Peso molecular: 507.573
Clave InChI: BBIPVJCGIASXJB-PKTZIBPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ITI-214 free base is a potent, CNS-active, orally bioavailable PDE1 inhibitor with a Ki of 58 pM . It has excellent selectivity against other PDE family members and against a panel of enzymes, receptors, transporters, and ion channels . ITI-214 free base inhibits recombinant full-length human PDE1A, PDE1B, and PDE1C with Kis of 33 pM, 380 pM, and 35 pM, respectively . It shows efficacy in various animal models of motor and cognitive functions .


Molecular Structure Analysis

ITI-214 free base has a molecular formula of C29H26FN7O and a molecular weight of 507.56 . It contains a total of 70 bonds, including 44 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 2 double bonds, and 23 aromatic bonds .


Chemical Reactions Analysis

ITI-214 free base is found to potently inhibit the activity of full-length recombinant r-hPDE1A, r-hPDE1B, and r-hPDE1C enzymes transiently expressed in HEK cells . The compound expressed >1000-fold greater activity toward PDE1 isoforms compared with the next nearest PDE family enzyme, PDE4D .


Physical And Chemical Properties Analysis

ITI-214 free base has a molecular weight of 507.5614 and a molecular formula of C29H26FN7O . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Aplicaciones Científicas De Investigación

  • DNA Replication and Modification : ITI214 free base plays a role in DNA replication and modification processes. Nonaka et al. (2009) discussed the importance of free nucleotides in biological reactions and their chemical modifications, which can have deleterious effects on cells and must be eliminated. The study identified RS21-C6 protein, which hydrolyzes several canonical nucleoside triphosphates to their corresponding nucleoside monophosphates, indicating a potential role in preventing inappropriate DNA methylation or mutagenesis by hydrolyzing modified nucleotides (Nonaka et al., 2009).

  • Biomolecular Interactions and Genetic Analysis : The BASE software described by Vallon-Christersson et al. (2009) provides a tool for managing and analyzing data from microarray experiments. This software could potentially be used to study interactions involving ITI214 free base in genomic research (Vallon-Christersson et al., 2009).

  • Biophysics and Molecular Dynamics : Hansen and van Gunsteren (2014) reviewed free-energy calculations in molecular dynamics simulations, a technique that could be applied to study the interactions and stability of ITI214 free base in various environments (Hansen & van Gunsteren, 2014).

  • Genome Editing and Molecular Biology : Rees et al. (2017) described advances in base editing, a genome-editing approach that enables the programmable conversion of one base pair into another. This technology might be used to investigate the genetic and molecular effects of ITI214 free base (Rees et al., 2017).

  • DNA Nanotechnology : Chen et al. (2015) discussed the transition of DNA nanotechnology from test tube to cell, highlighting the potential of DNA-based systems for various applications. ITI214 free base could be relevant in the context of DNA nanotechnology, particularly in drug delivery or therapeutic applications (Chen et al., 2015).

  • Electrochemical Sensing and Nanotechnology : Zhu et al. (2017) presented a label-free electrochemical sensing platform for microRNA detection, using a MoS2 nanosheet. This approach might be applicable for detecting specific interactions or effects of ITI214 free base at the molecular level (Zhu et al., 2017).

Direcciones Futuras

ITI-214 free base has shown positive results in preclinical models of heart failure and is currently in a Phase 1/2 clinical study for the treatment of Parkinson’s disease and a Phase 1/2 clinical study in heart failure . These findings warrant further investigation of acute and chronic PDE-1 inhibition with ITI-214 in this patient population .

Propiedades

IUPAC Name

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIPVJCGIASXJB-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ITI214 free base

CAS RN

1160521-50-5
Record name Lenrispodun [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160521505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ITI-214
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LENRISPODUN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GBO34D1BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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